Enramycin
Description
Historical Overview of Polypeptide Antibiotics and Enramycin (B576705) Discovery
The history of polypeptide antibiotics is intertwined with the broader search for antimicrobial compounds from natural sources. Streptomyces species, in particular, have been prolific producers of antibiotics, including various polypeptides. wikipedia.orgalchetron.com this compound was first isolated in 1968 by Takeda Chemical Industries in Japan from a strain of Streptomyces fungicidicus designated B-5477. mdpi.com This discovery added to the growing repertoire of polypeptide antibiotics with potential therapeutic applications.
Significance of this compound as a Research Model
This compound's mechanism of action has made it a valuable research tool for studying bacterial cell wall synthesis. It functions as an inhibitor of the enzyme MurG, which is critical for the final transglycosylation step in peptidoglycan biosynthesis in Gram-positive bacteria. wikipedia.orgalchetron.com This specific target distinguishes this compound from other antibiotics that may target different stages of cell wall assembly or other cellular processes. frontiersin.orgnih.gov Studies on this compound's interaction with MurG and Lipid II, a key precursor in peptidoglycan synthesis, contribute to a deeper understanding of this essential bacterial pathway. frontiersin.orgnih.govfrontiersin.org Furthermore, research into this compound's activity against various Gram-positive pathogens, including resistant strains like vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), highlights its potential and the importance of understanding its mechanism for developing new strategies against resistant bacteria. frontiersin.orgnih.gov Electron microscopy studies have also provided insights into the morphological changes induced by this compound in susceptible bacteria, showing rapid cell membrane alterations and lysis. jst.go.jpjst.go.jp
Current Research Landscape and Key Academic Challenges
Current academic research on this compound continues to explore its fundamental properties and potential applications. Investigations into its chemical structure, which is a lipodepsipeptide composed of a mixture of this compound A and this compound B, are ongoing. frontiersin.orgnih.govfrontiersin.org While this compound A and B are used as analytical standards, their individual activities are not extensively characterized, presenting an area for further research. wikipedia.orgalchetron.com
A significant challenge in the current research landscape is the development of robust analytical methods for detecting and quantifying this compound in various matrices. Research has focused on developing sensitive techniques, such as ultrahigh-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS), to accurately determine this compound levels in biological samples. frontiersin.orgnih.govfrontiersin.orgresearchgate.net These methods are crucial for both pharmacokinetic studies and monitoring its presence in the environment or food products, although the latter falls outside the strict scope of this academic article.
Another key area of academic inquiry involves understanding the potential for the development of resistance to this compound in Gram-positive bacteria. While its novel mechanism of action suggests a lack of cross-resistance with some other antimicrobials, research indicates the possible generation of resistance in certain bacteria like Enterococcus and Staphylococcus aureus. frontiersin.orgnih.govfrontiersin.org Studies investigating the impact of this compound on the gut microbiota of animals, such as broiler chickens, also contribute to understanding its ecological effects and the potential for resistance development within complex microbial communities. nih.govresearchgate.netplos.org Research utilizing metagenomic sequencing allows for the analysis of antibiotic resistance gene distribution in response to this compound exposure. nih.gov
Furthermore, comparative studies evaluating the efficacy of this compound against specific pathogens, such as Clostridium perfringens, in controlled challenge models contribute valuable data to the academic understanding of its antimicrobial potency and limitations. scialert.netresearchgate.netnih.gov These studies often compare this compound's performance to other antimicrobial agents or alternative strategies. scialert.netresearchgate.netnih.gov
The biosynthesis of this compound, as a non-ribosomally synthesized peptide, also presents complex research questions. Understanding the gene clusters and enzymatic machinery involved in its production by Streptomyces fungicidicus is an active area of investigation, with potential implications for synthetic biology and the generation of novel this compound analogs. mdpi.com
Minimum Inhibitory Concentration (MIC) Data for this compound against Select Gram-Positive Bacteria
| Bacterium | MIC Range (μg/ml) | Source |
| Clostridium perfringens | 0.05 – 1.6 | wikipedia.orgalchetron.com |
| Staphylococcus aureus | 0.013 – 0.413 | wikipedia.orgalchetron.com |
This table presents representative MIC data for this compound against two notable Gram-positive bacterial species, as reported in academic sources. wikipedia.orgalchetron.com
Impact of this compound on Cecal Microbiota Richness in Broiler Chickens
| Treatment Group | Observed Genera (Average) | Chao Index (Average) | Statistical Significance (vs Control) | Source |
| Control | 93.13 | 110.69 | N/A | researchgate.netplos.org |
| This compound | 87.48 | 102.11 | P = 0.007 (Observed Genera), P = 0.031 (Chao Index) | researchgate.netplos.org |
Research investigating the impact of this compound on the cecal microbiota of broiler chickens indicated a decrease in microbial richness compared to a control group. researchgate.netplos.org This table summarizes the observed genera and Chao index values, which are metrics for estimating microbial richness, demonstrating a statistically significant reduction in richness in the this compound-treated group. researchgate.netplos.org
Structure
2D Structure
Properties
CAS No. |
34304-21-7 |
|---|---|
Molecular Formula |
C108H140Cl2N26O31 |
Molecular Weight |
2369.3 g/mol |
IUPAC Name |
(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13-/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+/m1/s1 |
InChI Key |
JPYWPHBUMZRLPO-DLYWSANHSA-N |
SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |
Isomeric SMILES |
CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |
Canonical SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |
Origin of Product |
United States |
Molecular and Structural Characteristics of Enramycin
Structural Classification as a Lipodepsipeptide Antibiotic
Enramycin (B576705) belongs to the class of lipodepsipeptide antibiotics. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua These molecules are characterized by a peptide core that is cyclized through a lactone or lactam bond and the presence of a covalently linked fatty acid chain (lipo- prefix) mdpi.comresearchgate.netdntb.gov.ua. The depsipeptide nature indicates the presence of at least one ester bond within the peptide ring, formed between a carboxyl group of one amino acid and a hydroxyl group of another, in addition to the amide bonds typical of peptides. mdpi.comresearchgate.netdntb.gov.ua this compound is specifically described as a 17-amino acid lipodepsipeptide. google.comresearchgate.net
Characterization of this compound Components (e.g., this compound A and B)
Standard grade this compound is not a single homogeneous compound but is primarily composed of two main components: this compound A and this compound B. wikipedia.orgalchetron.comtoku-e.comtoku-e.com These two components are routinely utilized as analytical reference standards. wikipedia.org While their activity as individual compounds may not be as extensively characterized as the mixture, their structural differences are well-defined. wikipedia.org
The primary structural distinction between this compound A and this compound B lies in the length of the attached lipid chain. google.com this compound A has a molecular formula of C107H138Cl2N26O31 and a molecular weight of approximately 2355.3 g/mol or 2352.9398 Da. alchetron.comtoku-e.comnih.govxiaoteng-ind.comcaymanchem.com this compound B possesses a slightly larger lipid chain, resulting in a molecular formula of C108H140Cl2N26O31 and a molecular weight of approximately 2369.32 g/mol or 2366.9555 Da. toku-e.comtoku-e.comxiaoteng-ind.comcaymanchem.com The ratio of this compound A to B in typical preparations can vary but is often around 70:30. toku-e.comtoku-e.com
Physicochemical properties indicate that technical grade this compound appears as a gray-brown to brown powder with a slight characteristic odor. famic.go.jp It is freely soluble in dilute hydrochloric acid and dimethylformamide, slightly soluble in water and methanol (B129727), and very slightly soluble in acetone (B3395972), ethanol, chloroform, and benzene. toku-e.comtoku-e.comfamic.go.jp
Below is a table summarizing the key characteristics of this compound A and B:
| Characteristic | This compound A | This compound B |
| Molecular Formula | C107H138Cl2N26O31 toku-e.comnih.govxiaoteng-ind.comcaymanchem.com | C108H140Cl2N26O31 toku-e.comtoku-e.comxiaoteng-ind.comcaymanchem.com |
| Molecular Weight ( g/mol ) | ~2355.3 alchetron.comnih.govcaymanchem.com, 2550.21 toku-e.com, 2352.9398 xiaoteng-ind.com | ~2369.32 toku-e.comcaymanchem.com, 2564.24 toku-e.com, 2366.9555 xiaoteng-ind.com |
| CAS Number | 34438-27-2 nih.govcaymanchem.com | 34304-21-7 toku-e.comcaymanchem.com |
| PubChem CID | 71587114 nih.gov | Not explicitly found in search results |
Advanced Structural Elucidation Techniques in this compound Research
Determining the precise and complete structure of complex molecules like this compound requires the application of advanced structural elucidation techniques. Early research utilized techniques such as those described by Iwasaki, Horii, and Asai in 1973 to determine the structures of enduracidins A and B. caymanchem.com
Modern approaches leverage hyphenated techniques and spectroscopic methods to gain detailed insights into the molecular architecture. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI-MS), is a powerful tool for the identification and determination of this compound and its components. scribd.comnih.gov LC-ESI-MS with scan positive mode has been used to analyze purified this compound A and B, providing chromatograms and spectra that allow for purity estimation. scribd.com Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been employed for the sensitive and robust determination of this compound residues, providing detailed qualitative and quantitative ions for this compound A and B. nih.gov This technique can produce protonated ions in the triple-charge status, with characteristic mass-to-charge ratios (m/z) for this compound A and B. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for structural elucidation, providing detailed information about the connectivity and stereochemistry of molecules. nih.gov While early methods for detecting this compound using techniques like UV detection at 230 nm were not always sufficient for evaluation due to intensity issues, MS offers better identification and determination. scribd.com However, NMR remains highly valuable for confirming 3D structure, especially when working with purified substances obtained through methods like High-Speed Countercurrent Chromatography (HSCCC) coupled with ESI-MS. scribd.com Hyphenated techniques like LC-NMR, which combine chromatographic separation with NMR detection, are also utilized for the analysis of complex mixtures and the identification of unknown components, although sensitivity can be a challenge that is being addressed with newer probes and higher magnetic field strengths. globalresearchonline.net
The determination of the structure and conformation of this compound is considered an important step in understanding its antimicrobial action. scribd.com
Biological Activity and Mechanisms of Enramycin
Antimicrobial Spectrum Analysis in In Vitro Studies
In vitro studies have demonstrated the range of bacterial species susceptible to Enramycin (B576705), highlighting its selective activity.
Activity Against Gram-Positive Bacterial Pathogens
This compound exhibits strong antibacterial activity against a wide range of Gram-positive bacteria toku-e.combiopharm.vetontosight.aicnadc.com.cn. This includes important pathogens such as Clostridium perfringens, Streptococcus species, and Staphylococcus species biopharm.vetcnadc.com.cn. Notably, this compound has shown effectiveness against antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) toku-e.comresearchgate.netfrontiersin.org.
Minimum Inhibitory Concentration (MIC) data from in vitro studies illustrate the potency of this compound against certain Gram-positive bacteria. For Clostridium perfringens, reported MIC values range from 0.05 μg/ml to 1.6 μg/ml wikipedia.orgalchetron.com. For Staphylococcus aureus, MIC values range from 0.013 μg/ml to 0.413 μg/ml wikipedia.orgalchetron.com.
Interactive Table 1: In Vitro Activity of this compound Against Select Gram-Positive Bacteria
| Bacterial Strain | MIC Range (μg/mL) |
| Clostridium perfringens | 0.05 - 1.6 |
| Staphylococcus aureus | 0.013 - 0.413 |
| Enterococcus faecium | Varies |
Note: MIC data for Enterococcus faecium varies and specific ranges were not consistently provided across sources .
Studies have indicated that resistance or cross-resistance with existing antibiotics has been rarely observed with this compound toku-e.comtoku-e.comp212121.comcnadc.com.cn. However, investigations into the development of resistance have suggested that instances of resistance can arise in certain Gram-positive bacteria like enterococci and Staphylococcus aureus frontiersin.org.
Limited Activity Against Gram-Negative Bacteria
In contrast to its potent activity against Gram-positive bacteria, this compound demonstrates low or barely any antibacterial activity against Gram-negative bacteria researchgate.netcnadc.com.cnresearchgate.net. It has been found to be ineffective against dysentery bacillus and other Gram-negative bacilli researchgate.netresearchgate.net. While one source mentions a broad spectrum against mostly facultative anaerobic Gram-positive and -negative bacteria, this appears to be an outlier or refers to a different context (potentially a different compound or a broader class) as the consensus from multiple sources indicates limited to no activity against Gram-negative organisms researchgate.netcnadc.com.cnresearchgate.netnih.gov.
Molecular Mechanism of Action
The bactericidal effect of this compound is primarily attributed to its interference with the synthesis of the bacterial cell wall, a vital structure for bacterial survival.
Inhibition of Bacterial Cell Wall Biosynthesis
This compound acts by inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall biopharm.vetontosight.aicnadc.com.cn. This inhibition prevents the proper formation of the cell wall ontosight.ai. The mechanism involves binding to peptidoglycan precursors in the cell wall synthesis pathway gbiosciences.com. Specifically, this compound has been shown to bind to Lipid II, a precursor molecule involved in peptidoglycan biosynthesis gbiosciences.comfrontiersin.org.
Specificity in MurG Enzyme Target Interaction
A key aspect of this compound's mechanism is its action as an inhibitor of the enzyme MurG toku-e.comtoku-e.comp212121.comwikipedia.orgalchetron.comnih.govkegg.jp. MurG is an essential enzyme in the cell wall biosynthesis pathway of Gram-positive bacteria toku-e.comtoku-e.comp212121.comwikipedia.orgalchetron.comnih.gov. MurG catalyzes the transglycosylation reaction, which is the final step in peptidoglycan biosynthesis toku-e.comtoku-e.comp212121.comwikipedia.orgalchetron.comnih.gov. This reaction involves the transfer of N-acetylglucosamine to N-acetylmuramyl-pentapeptide, utilizing the precursor Lipid II gbiosciences.comfrontiersin.org. By inhibiting MurG, this compound disrupts this critical step in cell wall formation toku-e.comtoku-e.comp212121.comwikipedia.orgalchetron.comnih.gov. Some studies also suggest this compound might inhibit transglycosylase activity by binding to Lipid II gbiosciences.com. The action of this compound is considered analogous to that of vancomycin, but they interact with different regions of the Lipid II substrate frontiersin.org.
Impact on Peptidoglycan Synthesis and Cell Lysis
The inhibition of the MurG enzyme by this compound directly compromises the integrity of the bacterial cell wall toku-e.comtoku-e.comp212121.comwikipedia.orgalchetron.comnih.gov. The disruption of peptidoglycan synthesis weakens the cell wall, making the bacterium vulnerable to internal osmotic pressure toku-e.comtoku-e.comp212121.comwikipedia.orgalchetron.comnih.gov. This ultimately leads to cell lysis and death toku-e.comtoku-e.comp212121.comontosight.aiwikipedia.orgalchetron.comnih.gov. Therefore, this compound exhibits a bactericidal effect, primarily targeting Gram-positive pathogens through this specific mechanism biopharm.vet.
In Vitro Antimicrobial Susceptibility Research
In vitro studies have investigated the susceptibility of various Gram-positive bacteria to this compound. toku-e.comtoku-e.com These studies commonly involve determining the Minimum Inhibitory Concentration (MIC) and evaluating the bactericidal or bacteriostatic properties of the antibiotic. toku-e.com this compound has demonstrated strong activity against a range of Gram-positive pathogens, including those resistant to other antibiotics. researchgate.netscispace.com
Determination of Minimum Inhibitory Concentrations (MICs)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Studies have reported MIC values for this compound against key Gram-positive bacteria. For instance, MIC ranges for Clostridium perfringens, a significant gut pathogen, have been reported between 0.05 μg/ml and 1.6 μg/ml. alchetron.comwikipedia.org For Staphylococcus aureus, reported MIC values range from 0.013 μg/ml to 0.413 μg/ml. alchetron.comwikipedia.org Another study reported MICs for Staphylococcus aureus between 0.78 and 1.56 µg/ml, for Streptococcus hemolyticus at 0.045 µg/ml, and for Streptococcus faecium at 3.12 µg/ml. xiaoteng-ind.com MICs against Clostridium perfringens have also been reported as low as < 0.78 µg/ml. xiaoteng-ind.com this compound shows significantly higher MIC values (more than 100 µg/ml) against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Shigella, indicating limited activity against these organisms. xiaoteng-ind.com
Here is a summary of reported MIC values for this compound against selected Gram-positive bacteria:
| Bacterial Species | MIC Range (µg/ml) | Source |
| Clostridium perfringens | 0.05 – 1.6 | alchetron.comwikipedia.org |
| Clostridium perfringens | < 0.78 | xiaoteng-ind.com |
| Clostridium perfringens | 0.5 | scialert.net |
| Staphylococcus aureus | 0.013 – 0.413 | alchetron.comwikipedia.org |
| Staphylococcus aureus | 0.78 – 1.56 | xiaoteng-ind.com |
| Streptococcus hemolyticus | 0.045 | xiaoteng-ind.com |
| Streptococcus faecium | 3.12 | xiaoteng-ind.com |
Bactericidal and Bacteriostatic Properties Research
Research indicates that this compound can exhibit both bactericidal and bacteriostatic activity against Staphylococcus aureus at similar concentrations in vitro. researchgate.net Bactericidal activity refers to the ability of an antibiotic to kill bacteria, while bacteriostatic activity inhibits bacterial growth. A study comparing this compound with a natural product showed that this compound at a concentration of 1 mg/mL (twice its MIC of 0.5 mg/mL) resulted in complete cell destruction of C. perfringens. scialert.net
Synergistic Antimicrobial Effects
Synergism occurs when the combined effect of two or more antimicrobial agents is greater than the sum of their individual effects. Studies have explored the potential for synergistic interactions between this compound and other antimicrobial agents, particularly against resistant bacterial strains. oup.comnih.gov
Combinatorial Studies with Other Antimicrobials
Combinatorial studies have investigated the effects of this compound in combination with other antibiotics, notably against methicillin-resistant Staphylococcus aureus (MRSA). oup.comnih.gov Research has shown that this compound in combination with cefotiam (B1212589) demonstrated synergy against MRSA strains where cefotiam alone or in combination with other beta-lactam agents did not show such effects. oup.comnih.gov Regrowth of Staphylococcus aureus in the presence of this compound alone was suppressed when cefotiam was added. oup.comnih.gov
Molecular Basis of Observed Synergism
While the precise molecular basis for the observed synergism between this compound and other antimicrobials like cefotiam is not extensively detailed in the provided search results, the general principle of synergistic mechanisms often involves one drug facilitating the action of the other. cosmosscholars.com For antibiotics targeting cell wall synthesis, like this compound, combination with agents affecting other bacterial processes could potentially enhance cell permeability or overwhelm resistance mechanisms. cosmosscholars.comnih.gov this compound's unique mechanism of inhibiting peptidoglycan synthesis at the MurG step, distinct from some other cell wall inhibitors, could contribute to synergistic effects when combined with antibiotics targeting different pathways or even the same pathway but at a different step or through a different binding site. alchetron.comwikipedia.orgtoku-e.comfrontiersin.org The lack of significant cross-resistance between this compound and many existing antibiotics further supports the idea that combining this compound with other agents could be an effective strategy against resistant strains. glenvet.comfengchengroup.comresearchgate.netresearchgate.netfsc.go.jp
Biosynthesis and Production of Enramycin
Producing Microorganisms: Streptomyces fungicidicus Strains
Enramycin (B576705) is biosynthesized by the bacterium Streptomyces fungicidicus. wikipedia.orgalchetron.comgoogle.comfrontiersin.orgresearchgate.nettechemi.comglobethesis.comnih.gov Specific strains of Streptomyces fungicidicus, such as CGMCC 4.1312 and ATCC 21013 (B-5477), have been identified and utilized for this compound production. google.comgoogle.com Modified Streptomyces fungicidicus isolates have been developed to enhance the efficiency of this compound biosynthesis. google.com For example, a derivative strain, BM38-2 (ATCC PTA-122342), derived from the wild-type strain, is used for industrial production and shows enhanced enduracidin production compared to the parent strain. google.comgoogle.com Heavy-ion mutagenesis has also been explored as a method to generate S. fungicidicus mutants with significantly enhanced enduracidin production. nih.gov
Elucidation of this compound Biosynthetic Pathways
The biosynthesis of this compound is a complex, multistep process involving the formation and assembly of precursor units, as well as modifications by tailoring enzymes. researchgate.net
Identification of Biosynthetic Gene Clusters
The enduracidin (this compound) biosynthesis gene cluster in Streptomyces fungicidicus has been reported. google.comgoogle.comresearchgate.netwipo.int This gene cluster contains the genetic information required for the synthesis of this compound. Comparative genomic analysis has been performed on the regions around the this compound biosynthesis gene cluster in different Streptomyces fungicidicus strains, including wild-type and derivative strains. google.com Genetic manipulation of regulatory genes associated with the this compound biosynthesis gene cluster, such as orf24 and orf18, has been explored to generate recombinant strains with increased yields. google.comwipo.int
Characterization of Key Biosynthetic Enzymes
The biosynthesis of this compound, being a lipodepsipeptide, likely involves Non-Ribosomal Peptide Synthetases (NRPS) and potentially Polyketide Synthases (PKS), as these are commonly involved in the synthesis of such complex molecules in actinomycetes. researchgate.nettci-thaijo.org Research indicates the involvement of NRPS in the assembly of the amino acid chain of this compound. researchgate.net For instance, a type II thioesterase-like (TEII) enzyme, RthD, is believed to play a role in shuttling activated amino acids between different modules of the NRPS machinery involved in the biosynthesis. researchgate.net
Fermentation Process Optimization Research
Optimization of the fermentation process is crucial for maximizing this compound yield from Streptomyces fungicidicus cultures. globethesis.com
Optimization of Culture Conditions (e.g., Media, pH, Temperature, Aeration)
Research has focused on optimizing various culture conditions to enhance this compound production. Typical fermentation involves cultivating Streptomyces fungicidicus in bioreactors under controlled conditions.
Media Composition: The composition of both seed culture and fermentation media significantly influences yield. google.com Seed culture media may contain components such as corn flour, peptone, and trace elements like ZnSO₄·7H₂O and MnCl₄·4H₂O. Fermentation media commonly include carbon sources like corn flour or glucose, nitrogen sources such as corn steep liquor, ammonium (B1175870) sulfate, or ammonium chloride, as well as salts like NaCl and CaCO₃. google.com Optimization studies often employ methodologies like response surface methodology (RSM) to balance carbon and nitrogen sources.
pH: Maintaining the correct pH is critical. Fermentation processes often maintain pH between 6.8 and 7.2, sometimes using automated NaOH/HCl addition. Seed culture media pH is typically around 7.0-7.5, while fermentation media pH is around 7.0-7.2. google.com
Temperature: The optimal temperature for fermentation is typically around 28°C. nih.govgoogle.com Seed culture is also often incubated at 28°C. google.com
Aeration and Agitation: Adequate aeration and agitation are essential for microbial growth and this compound production. Fermentation in bioreactors often involves agitation (e.g., 300 rpm) and aeration (e.g., 1.0 vvm). Maintaining dissolved oxygen (DO) levels above a certain saturation (e.g., 30%) can prevent metabolic bottlenecks. Seed culture conditions may involve similar parameters, such as air flow of 1.0-1.1 vvm and rotating speed of 200-250 rpm. google.com
Data on typical media compositions and fermentation parameters can be summarized in tables based on research findings.
| Seed Culture Medium Component | Concentration (g/L) |
| Corn flour | 20 |
| Peptone | 1 |
| ZnSO₄·7H₂O | 0.1 |
| MnCl₄·4₂O | 0.02 |
| Agar (B569324) | 15 |
| pH | 7.0-7.5 |
| Fermentation Medium Component | Concentration (g/L) |
| Corn flour | 100 |
| Corn steep liquor | 10 |
| Ammonium sulfate | 5 |
| NaCl | 5 |
| CaCO₃ | 3 |
| Glucose | 36-40 |
| W-Gum | 18-20 |
| Steep water | 20-22 |
| Zein powder | 28-30 |
| Cottonseed meal | 10-12 |
| Ammonium chloride | 3.5-5 |
| Sodium chloride | 15-17.5 |
| Lime carbonate | 12-15 |
| pH | 7.0-7.2 |
| Fermentation Process Parameter | Value |
| Temperature | 28°C ± 0.5°C |
| Duration | 6-8 days |
| Agitation | 300 rpm |
| Aeration | 1.0 vvm |
| Dissolved Oxygen | > 30% saturation |
| pH | 6.8-7.2 |
Enhanced Yield Strategies in Bioreactors
Strategies to enhance this compound yield in bioreactors include optimizing culture conditions, as mentioned above, and exploring advanced techniques. researchgate.net Oxygenation strategies, such as the use of oxygen vectors (e.g., perfluorocarbons), can increase dissolved oxygen levels, which are critical for secondary metabolite production and have shown to increase yield. Nutrient optimization, including the timing and amount of nutrient supplementation, is also employed. For example, glucose may be added after a certain period (e.g., 48 hours) to sustain microbial activity. Genetic engineering of Streptomyces fungicidicus strains to manipulate regulatory genes within the biosynthetic gene cluster is another approach to improve production efficiency and yield. google.comresearchgate.netwipo.int Bioreactors provide a controlled environment that allows for precise management of these parameters, contributing to enhanced this compound production compared to shake-flask cultures. nih.govd-nb.info
Genetic Engineering Approaches for Enhanced this compound Production
Genetic engineering has emerged as a promising strategy to enhance the production of this compound in Streptomyces fungicidicus. researchgate.net This involves manipulating the organism's genetic material to optimize the biosynthetic pathway and increase the yield of the antibiotic. The availability of the genetic sequence of the this compound biosynthesis gene cluster has greatly facilitated these targeted genetic engineering efforts. google.comresearchgate.net
Manipulation of Regulatory Genes in Producing Strains
The biosynthesis of secondary metabolites like this compound is often tightly regulated by specific genes. Manipulating these regulatory genes can significantly impact the production levels of the desired compound. Research has focused on identifying and modifying regulatory genes associated with the this compound biosynthesis gene cluster in Streptomyces fungicidicus. google.comjustia.comwipo.int
Studies have identified specific regulatory genes, such as orf18 and orf24, within the this compound biosynthesis gene cluster of Streptomyces fungicidicus. google.comjustia.comgoogle.com It has been disclosed that the product of orf18 has a negative effect on this compound production, while the product of orf24 has a positive effect. google.comgoogle.com Targeted genetic manipulation of these genes has been explored to generate strains with increased this compound yields. google.comjustia.comwipo.int
Another approach involves identifying rate-limiting steps in the biosynthetic pathway and manipulating the expression of the genes involved. For instance, comparative RNA sequencing analysis of Streptomyces fungicidicus at different fermentation stages indicated that the expression level of the endC gene was lower during the this compound production phase compared to other relevant biosynthesis genes, suggesting it might be a rate-limiting gene. A reporter-based selection system was developed by genetically replacing a part of the endC gene with a thiostrepton (B1681307) resistance gene (tsr) to serve as a selectable marker for identifying mutants with improved endC expression. This method facilitated the selection of mutant strains with enhanced endC expression levels after random mutagenesis.
Recombinant Strain Development for Increased Yield
Developing recombinant strains involves introducing genetic modifications to the producing organism to improve this compound yield. This can include the manipulation of regulatory genes, as mentioned above, or other genetic alterations aimed at optimizing the metabolic flux towards this compound production.
Recombinant strains of Streptomyces fungicidicus have been constructed by genetically manipulating regulatory genes like orf18 and orf24. google.comjustia.comgoogle.com For example, recombinant strains derived from both the wild-type S. fungicidicus and the industrial strain BM38-2 (ATCC PTA-122342) that exploit the regulatory effects of orf18 and orf24 have shown elevated yields of this compound. google.comgoogle.com Genetically manipulated strains have demonstrated this compound yields ranging from 1.2 to 4.6-fold higher than their respective parent strains. google.comgoogle.com This increase in yield contributes to a more cost-effective production of this compound. google.com
Strain improvement can also involve random mutagenesis followed by selection for higher-producing mutants. While random mutagenesis can introduce various genetic changes, subsequent analysis, such as comparative genome sequencing between a high-producing mutant and its wild-type predecessor, can help identify potential mutations responsible for increased yields. google.com In one study comparing the genome sequence of Streptomyces fungicidicus ATCC No. PTA-122342 with its wild-type predecessor, at least 77 polymorphisms were identified. google.com Interestingly, only one single nucleotide change was found within the this compound biosynthesis gene cluster itself, specifically in the endC gene. google.com This suggested that chromosomal changes responsible for the increased yield in this particular strain might reside in pleiotropic regulatory elements or global regulatory genes located elsewhere in the genome, rather than solely within the biosynthesis cluster. google.com
The development of recombinant strains with enhanced this compound production is a key aspect of improving the efficiency and economic viability of its industrial production.
Molecular Mechanisms of Enramycin Resistance
Acquired Resistance Mechanisms in Target Bacterial Populations
Acquired resistance in bacteria can arise through various mechanisms, including spontaneous mutations in chromosomal genes or the acquisition of foreign genetic material via horizontal gene transfer. nih.govuconn.edureactgroup.org These mechanisms can lead to alterations in the bacterial cell that reduce the effectiveness of an antibiotic.
Mutational Analysis of Resistance Development
Mutations are a central mechanism driving the emergence of antimicrobial resistance. mdpi.com These genetic changes can directly alter DNA sequences, leading to new alleles that confer resistance. mdpi.com The environment, particularly the presence of antibiotics, acts as a selective pressure favoring the survival and proliferation of bacteria with advantageous mutations. mdpi.comnih.gov While specific mutational analyses detailing resistance development to enramycin (B576705) are not extensively reported in the provided text, general principles of mutational resistance apply. Mutations can affect various cellular components, such as the antibiotic's target site, transport mechanisms, or regulatory pathways. reactgroup.org For instance, mutations altering target sites can reduce the binding affinity of antibiotics. mdpi.com
Role of Horizontal Gene Transfer in Resistance Dissemination
Horizontal gene transfer (HGT) is a significant factor in the dissemination of antimicrobial resistance genes (ARGs) among diverse bacterial populations. uconn.edufrontiersin.orgscienceopen.com This process allows for the movement of genetic material between bacteria of the same or different species through mechanisms such as conjugation, transduction, and transformation. uconn.edufrontiersin.orgscienceopen.comreactgroup.org ARGs are often located on mobile genetic elements (MGEs) like plasmids, integrons, and transposons, which serve as vectors for transferring these genes between bacterial cells. uconn.edufrontiersin.orgscienceopen.com While the provided information suggests that cross-resistance between this compound and other antimicrobials is rarely observed toku-e.comtoku-e.com, the general potential for HGT to spread resistance determinants, including those that might confer reduced susceptibility to cell wall inhibitors, exists within bacterial communities, particularly in environments where antibiotic use is prevalent. uconn.edufrontiersin.org
Comparative Analysis of Resistance Phenotypes
Comparative analysis of resistance phenotypes involves assessing the susceptibility patterns of bacterial isolates to different antimicrobial agents. This can reveal whether resistance to one antibiotic is associated with resistance to others (cross-resistance) or if distinct resistance profiles exist. The provided information indicates a lack of reported cross-resistance between this compound and other currently available antimicrobials, which is attributed to its unique mechanism of action. frontiersin.orgfsc.go.jp Studies have shown low MICs of this compound against Clostridium perfringens isolates from chickens, suggesting a consistent susceptibility profile in this context over time. jst.go.jpresearchgate.net While investigations have suggested the possibility of this compound resistance in Enterococcus and Staphylococcus aureus, this compound-resistant Enterococcus has not been reported. fsc.go.jpjst.go.jpresearchgate.net
Ecological and Evolutionary Dynamics of Resistance
The emergence and spread of antibiotic resistance are driven by complex ecological and evolutionary dynamics. These dynamics are influenced by the interaction between bacterial populations, their environment, and the selective pressures exerted by antimicrobial agents. nih.gov
Environmental Selective Pressures on Resistance Emergence
The presence of antibiotics in the environment, even at low concentrations, can exert selective pressure on bacterial populations, favoring the survival and growth of resistant strains. nih.govwho.int This pressure can promote the emergence of new resistance and facilitate the transfer of resistance genes. nih.govnih.govencyclopedie-environnement.org Environments with high bacterial density and frequent exposure to antibiotics, such as the gut microbiome of animals treated with feed additives or environments contaminated with waste, can serve as hotspots for the selection and dissemination of resistance. uconn.edufrontiersin.orgscienceopen.comresearchgate.net The use of this compound in livestock feed, while deemed to have a negligible risk to human health regarding food-derived resistant bacteria, could still contribute to the selection of this compound-resistant bacteria in the livestock environment. fsc.go.jpjst.go.jpresearchgate.net
Adaptive Resistance Responses at the Gene Expression Level
Adaptive resistance can involve temporary changes in bacterial gene expression that lead to reduced susceptibility to an antibiotic, without necessarily involving permanent genetic mutations. plos.orgnih.gov These responses can be triggered by exposure to the antibiotic and may involve mechanisms such as increased expression of efflux pumps that expel the drug from the cell or alterations in metabolic pathways. reactgroup.orgmdpi.complos.orgnih.gov For example, studies on adaptive resistance to aminoglycosides in Pseudomonas aeruginosa have shown increased mRNA levels of genes involved in anaerobic respiration. nih.gov While specific details on adaptive resistance responses to this compound at the gene expression level are not provided in the search results, the general principle of bacteria modulating gene expression to cope with antibiotic stress is a known phenomenon that could potentially contribute to reduced susceptibility. mdpi.com
Chemical Modification and Synthetic Derivatives of Enramycin
Design and Synthesis of Enramycin (B576705) Analogues
The design and synthesis of this compound analogues typically involve targeting specific functional groups within the complex peptide and lipid moieties of the molecule. Given its polypeptide nature, modifications can focus on the amino acid residues, the peptide backbone, or the attached lipid chain mdpi.com. Strategies for designing analogues may involve:
Amino Acid Substitutions: Replacing one or more of the constituent amino acids with natural or non-natural amino acids to alter the peptide sequence and its resulting conformation and interactions.
Modification of Side Chains: Chemically modifying the functional groups present on the amino acid side chains (e.g., hydroxyl groups, amino groups, carboxyl groups, imidazole (B134444) rings) caymanchem.comnih.gov.
Alteration of the Lipid Moiety: Modifying the attached fatty acid chain, which plays a role in the molecule's interaction with bacterial membranes mdpi.com.
Backbone Modifications: Introducing non-natural linkages or altering the stereochemistry of amino acids in the peptide backbone.
Synthetic approaches to this compound analogues can involve both total synthesis, which is challenging due to the molecule's complexity, and semi-synthetic methods, which involve chemical modification of the naturally produced this compound or its fragments mdpi.com. Genetic engineering of the Streptomyces fungicidicus strain has also been explored as a method to produce modified this compound analogues through altered biosynthesis google.comresearchgate.net. For instance, altering halogenase enzymes in the producing strain can lead to alternatively halogenated products researchgate.net.
Chemical Reaction Analysis for Compound Modification
Chemical modification of this compound can involve various reaction types targeting specific functional groups.
Oxidation, Reduction, and Substitution Reactions
The complex structure of this compound contains various functional groups susceptible to oxidation, reduction, and substitution reactions.
Oxidation: Functional groups such as hydroxyl groups, certain amino acid side chains (if present, e.g., methionine, cysteine), or the lipid chain could potentially undergo oxidation depending on the reagents and conditions used bu.edu.eg.
Reduction: Functional groups like peptide bonds (though typically stable), or specific reducible groups introduced during synthesis, could be targets for reduction msu.edu. For example, nitro groups can be reduced to amino groups nih.gov.
Substitution Reactions: These reactions involve the replacement of one atom or group with another byjus.com. Nucleophilic or electrophilic substitution reactions could be applied to introduce new functional groups onto reactive sites within the this compound structure msu.edubyjus.combhu.ac.in. For example, hydroxyl groups could be substituted, or modifications could be made to aromatic rings if present in the constituent amino acids msu.edu. Halogenation, a type of substitution, can be used to modify the properties of biologically active compounds researchgate.net.
The specific reactions and their outcomes would depend heavily on the chosen reagents, reaction conditions, and the targeted functional groups within the this compound molecule.
Impact on Compound Stability and Biological Activity
Chemical modifications can significantly impact both the stability and biological activity of this compound derivatives.
Stability: Modifications can affect the chemical stability of the molecule under various conditions (e.g., pH, temperature, enzymatic degradation). For instance, altering the peptide backbone or introducing labile functional groups could decrease stability, while modifications that protect susceptible sites might enhance it. The solubility of the compound can also be affected by chemical modifications toku-e.comcaymanchem.com.
Biological Activity: Changes in the chemical structure can influence the derivative's interaction with its biological target (MurG), its ability to penetrate bacterial cell walls, and its susceptibility to bacterial resistance mechanisms wikipedia.orgalchetron.comtoku-e.com. Modifications can lead to increased potency, a broader or narrower spectrum of activity, or activity against resistant strains toku-e.comnih.govresearchgate.net. Conversely, poorly designed modifications can lead to a loss of activity nih.gov.
Detailed research findings, often involving in vitro testing against various bacterial strains, are crucial to evaluate the impact of specific modifications on biological activity toku-e.comnih.govmdpi.commdpi.com.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to this compound influence its antibacterial potency and other biological properties researchgate.netmdpi.commdpi.commdpi.comconicet.gov.arnih.gov. By synthesizing a series of this compound derivatives with systematic structural variations and evaluating their biological activity, researchers can identify key functional groups and structural features essential for activity nih.govmdpi.comconicet.gov.ar.
SAR studies on this compound derivatives would aim to:
Identify the minimal pharmacophore required for MurG inhibition.
Determine the impact of modifications to the lipid tail on membrane interaction and activity.
Data from SAR studies are typically presented as tables correlating specific structural changes with measured biological activities, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacteria toku-e.comnih.govmdpi.com.
| Derivative | Structural Modification | Staphylococcus aureus MIC (µg/mL) | Clostridium perfringens MIC (µg/mL) | Notes on Activity |
| This compound A | Original Structure | 0.013 - 0.413 | 0.05 - 1.6 | Potent against Gram-positive toku-e.com |
| This compound B | Slight structural difference from A toku-e.com | Not widely studied as individual compound wikipedia.org | Not widely studied as individual compound wikipedia.org | Typically present in mixture with A toku-e.com |
| Analogue X | [Specific Modification] | [MIC Value] | [MIC Value] | [Observations] |
| Analogue Y | [Specific Modification] | [MIC Value] | [MIC Value] | [Observations] |
Note: Specific MIC data for hypothetical analogues X and Y are illustrative. Actual data would be derived from experimental studies.
These studies help guide the rational design of more effective and selective this compound-based antibiotics mdpi.commdpi.com.
Exploration of Novel Antimicrobial Scaffolds Based on this compound Structure
Beyond direct modification of the this compound molecule, its unique lipodepsipeptide structure and mechanism of action can serve as inspiration for the exploration of novel antimicrobial scaffolds mdpi.comfrontiersin.orgresearchgate.net. Understanding the critical elements of this compound's structure that contribute to its MurG inhibitory activity and Gram-positive specificity can inform the design of entirely new classes of molecules wikipedia.orgalchetron.comtoku-e.com.
This exploration might involve:
Designing simplified analogues: Creating smaller, less complex molecules that retain the essential pharmacophore of this compound but are easier to synthesize and modify.
Developing peptidomimetics: Synthesizing non-peptide molecules that mimic the key structural and functional features of this compound's active conformation.
Identifying novel chemical scaffolds: Using computational methods or screening chemical libraries to find entirely new molecular frameworks that can interact with MurG or other essential bacterial targets in a similar manner to this compound mdpi.com.
The goal is to discover new lead compounds that overcome limitations of the parent molecule, such as potential toxicity or resistance development, while retaining potent antibacterial activity frontiersin.orgeuropa.eu. This often involves a combination of rational design based on SAR, computational modeling, and high-throughput screening mdpi.commdpi.com.
Advanced Analytical Methodologies for Enramycin Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating Enramycin (B576705) from complex matrices and for resolving its different components. Various techniques, from traditional HPLC to more advanced UHPLC and preparative HSCCC, have been employed.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) has been a long-standing technique for the analysis of this compound. Early methods utilized HPLC with ultraviolet (UV) detection for the determination of this compound in matrices like swine and chicken muscles. nih.govresearchgate.net These methods typically involved extraction steps using solvents such as hydrochloric acid-acetone followed by liquid-liquid partition for sample clean-up. nih.govresearchgate.net Detection was often performed at a wavelength of 230 nm. nih.govresearchgate.net For instance, an HPLC method developed for this compound in chicken and swine muscles involved extraction with hydrochloric acid-acetone and detection at 230 nm using a Nucleosil 5 C18 column. researchgate.net This method showed linearity in the range of 20 ng to 200 ng, with detection limits of 0.2 mg/kg for both muscle types. researchgate.net
More recent applications of HPLC, often coupled with mass spectrometry, offer improved sensitivity and specificity. A study established an HPLC method for detecting this compound content using a Thermo C18 column (5μm, 4.6mm×250mm). globethesis.com The mobile phase consisted of acetonitrile (B52724) and 0.05 mol/L sodium dihydrogen phosphate (B84403) solution (30:70), with detection at 267 nm and a column temperature of 30℃. globethesis.com This method demonstrated good linearity for this compound A and B within the range of 12.5 to 200 μg/mL. globethesis.com The average recoveries for this compound A and B were reported as 98.9% and 98.7%, respectively, with a relative standard deviation (RSD) of 0.27%. globethesis.com
HPLC methods offer advantages such as relatively simple sample preparation and short analysis times, making them suitable for routine quality control. google.com
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) provides enhanced chromatographic resolution, speed, and sensitivity compared to conventional HPLC, particularly when coupled with mass spectrometry. UHPLC-MS/MS is a widely used technique for the sensitive and robust determination of this compound residues in various matrices, including animal tissues. frontiersin.orgnih.govnih.govresearchgate.net
A sensitive and robust analytical method based on UHPLC-MS/MS was developed for determining this compound residues in swine tissues such as liver, kidney, pork, and fat. frontiersin.orgnih.govnih.gov This method utilized an ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm particle size) for chromatographic separation. nih.govfrontiersin.org The mobile phase typically involves a gradient elution program with solvents like aqueous formic acid solution and methanol (B129727). nih.govfrontiersin.org Sample preparation often includes extraction with acidified methanol solutions and clean-up using solid-phase extraction cartridges. frontiersin.orgnih.govfrontiersin.org
The UHPLC-MS/MS method demonstrated good linearity with a coefficient of variation above 0.99. frontiersin.orgnih.gov Satisfactory recoveries ranging from 70.99% to 101.40% were achieved from different spiking levels, with relative standard deviations below 9%. frontiersin.orgnih.gov The limits of quantification (LOQ) for this compound using this method were 5 μg/kg in fat and 10 μg/kg in other tissues, meeting the requirements for safety evaluation studies. frontiersin.orgnih.govresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC) for Purification
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support, minimizing irreversible adsorption and sample loss, making it suitable for the purification of natural products like polypeptide antibiotics. researchgate.netacs.org HSCCC has been applied for the separation and purification of this compound A and this compound B. frontiersin.orgresearchgate.netscribd.comnih.gov
An approach utilizing HSCCC coupled with electrospray mass spectrometry (ESI-MS) has been developed for the on-line detection and purification of this compound A and B. researchgate.netscribd.comnih.gov This method employed a multi-layer coil planet centrifuge with a two-phase solvent system. researchgate.netscribd.comnih.gov A volatile solvent system composed of n-butanol/hexane/0.05% aqueous trifluoroacetic acid solution (43/7/50, V/V/V) has been used for the purification of this compound A and B by HSCCC. researchgate.netscribd.comnih.gov
Using this HSCCC/ESI-MS approach, this compound A and B were successfully separated from a loaded this compound powder sample. researchgate.netscribd.comnih.gov From 15 mg of loaded powder, 4.3 mg of this compound A and 5.9 mg of this compound B were collected as peak fractions. researchgate.netnih.gov Analysis of these purified substances by LC/ESI-MS indicated purities exceeding 95%. researchgate.netscribd.comnih.gov The peak resolution value for this compound A and B was reported as 2.9. researchgate.netscribd.comnih.gov While effective for purification, the HSCCC/ESI-MS process has been noted as time-consuming with insufficient sensitivity and accuracy for direct quantitation in some applications. nih.govfrontiersin.org
Mass Spectrometric Detection and Characterization
Mass Spectrometry (MS) is a powerful tool for the detection, identification, and structural characterization of this compound, often coupled with chromatographic separation techniques.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar and thermolabile compounds like peptides and proteins, making it well-suited for this compound analysis. scribd.com ESI-MS is frequently coupled with liquid chromatography techniques such as HPLC and HSCCC for the detection and characterization of this compound and its components. researchgate.netscribd.comnih.gov
This compound A and B typically exhibit a superior response in positive ESI mode (ESI+). nih.govfrontiersin.org Polypeptides like this compound are known to readily form multiply charged ions under ESI conditions. nih.govfrontiersin.org Studies have shown the presence of protonated ions in the triple-charge status, specifically [(M + 3H)3+], for both this compound A and B. nih.govfrontiersin.org The mass-to-charge ratios (m/z) observed for the triple-charged ions are approximately 786.1 for this compound A and 790.9 for this compound B. nih.govfrontiersin.org Minor ions in the double-charge status, such as [M+2H]2+, have also been observed. researchgate.netscribd.comnih.gov ESI-MS allows for the on-line detection and identification of this compound components during chromatographic separation. researchgate.netscribd.comnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis with fragmentation occurring between the stages. longdom.org This technique provides more specific and detailed structural information and is crucial for the accurate identification and quantification of analytes in complex matrices. longdom.org LC-MS/MS and UHPLC-MS/MS are widely used for the analysis of this compound residues due to their high sensitivity and specificity. frontiersin.orgnih.govnih.govresearchgate.netfxcsxb.com
In MS/MS analysis of this compound, particularly in positive ion mode, precursor ions (often the multiply charged ions formed during ESI) are selected and fragmented. nih.govfrontiersin.orggoogle.com The resulting fragment ions (product ions) are then detected, providing a unique fragmentation pattern that aids in identification and quantification. longdom.org Multiple Reaction Monitoring (MRM) mode is commonly used for the quantitative determination of this compound A and B, monitoring specific precursor-to-product ion transitions. nih.govfrontiersin.org
Characteristic fragment ions have been identified for this compound A and B. For this compound A, intense fragment ions include m/z 1089.6, 178.9, and 95.3. nih.govfrontiersin.org For this compound B, intense product ions include m/z 1089.0, 193.2, and 95.0. nih.govfrontiersin.org These fragmentation patterns are consistent with previous research. nih.govfrontiersin.org Quantitative analysis is performed by monitoring specific ion pairs, for example, the transition from the triple-charged precursor ion to a characteristic fragment ion. google.com
Data Table: Characteristic Ions for this compound A and B (ESI-MS/MS, Positive Mode)
| Compound | Precursor Ion (m/z) | Charge State | Characteristic Fragment Ions (m/z) |
| This compound A | 786.1 | 3+ | 1089.6, 178.9, 95.3 |
| This compound B | 790.9 | 3+ | 1089.0, 193.2, 95.0 |
These advanced analytical methodologies are indispensable for the research, quality control, and residue analysis of this compound, providing the sensitivity, specificity, and structural information required for comprehensive studies.
Quantitative Analysis in Complex Biological Matrices for Research Purposes
Quantitative analysis of this compound in complex biological matrices, such as animal tissues, is a critical aspect of research, particularly in studying pharmacokinetics and residue depletion. Traditional methods like high-performance liquid chromatography (HPLC) with UV detection have been used, but often present limitations in sensitivity for trace analysis in complex samples. An early HPLC method for determining this compound in swine and chicken muscles involved extraction with hydrochloric acid-acetone and liquid-liquid partition cleanup, with a detection limit of 0.2 mg/kg. frontiersin.orgnih.govfrontiersin.org
More recently, ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) has emerged as a highly sensitive and robust method for quantifying this compound A and B in swine tissues, including liver, kidney, pork, and fat. frontiersin.orgnih.govresearchgate.netnih.gov This method involves sample preparation steps such as extraction using a mixture of methanol containing hydrochloric acid and cleanup using solid-phase extraction (SPE) cartridges. frontiersin.orgnih.govresearchgate.netnih.gov
Research findings using UHPLC–MS/MS have demonstrated excellent specificity, stability, and sensitivity. frontiersin.orgnih.govresearchgate.netnih.gov For instance, a validated UHPLC–MS/MS method achieved limits of quantification (LOQs) of 5 µg/kg in fat and 10 µg/kg in other swine tissues, which are significantly lower than some previously reported methods and meet the requirements for safety evaluation studies. frontiersin.orgnih.govresearchgate.netnih.gov Recoveries from spiked tissue samples across different levels ranged from 70.99% to 101.40%, with relative standard deviations below 9%. frontiersin.orgnih.govresearchgate.netnih.gov
UHPLC-MS/MS parameters for this compound analysis have been optimized. This compound A and B show a strong response in positive electrospray ionization (ESI+). frontiersin.orgfrontiersin.org They frequently form multiply charged ions, with protonated ions in the triple-charge state [(M + 3H)³⁺] being utilized for analysis, having m/z values of 786.1 for this compound A and 790.9 for this compound B. frontiersin.orgfrontiersin.org Multiple reaction monitoring (MRM) mode is used for quantification, with specific fragment ions monitored (e.g., m/z 1089.6, 178.9, and 95.3 for this compound A; m/z 1089.0, 193.2, and 95.0 for this compound B). frontiersin.orgfrontiersin.orgresearchgate.net
The development of such sensitive methods is crucial for research aimed at accurately determining this compound levels in biological matrices, especially when investigating its distribution and persistence at low concentrations.
Microbiological Assay Development for this compound Quantification in Research
Microbiological assays are widely used in antibiotic research due to their ability to quantify the biological activity of the compound. These methods rely on the inhibitory effect of antibiotics on susceptible microorganisms. google.com They are often advantageous for their simplicity and cost-effectiveness, and can be sensitive enough to detect levels close to maximum residue limits. google.com
Agar (B569324) Well Diffusion Methods
The agar well diffusion method is a common technique for evaluating the antimicrobial activity and quantifying antibiotics like this compound. science.govnih.govnih.gov In this method, a susceptible test microorganism is inoculated into an agar medium. Wells are then created in the agar, and solutions containing this compound at different concentrations are introduced into the wells. nih.govnih.gov this compound diffuses into the agar, creating a zone of inhibition where bacterial growth is suppressed. nih.govnih.gov The diameter of the inhibition zone is proportional to the concentration of the antibiotic. nih.gov
For this compound, Bacillus subtilis has been used as a test microorganism in microbiological assays. chvm.net Research has shown that the agar well method is favorable for this compound diffusion compared to other plate methods, resulting in suitable inhibition zone sizes and standard response line slopes. famic.go.jp Optimization of conditions, such as the composition of the extraction solution, extraction time, and the concentration of the test microorganism, is crucial for method accuracy. chvm.net For example, acidic acetone (B3395972) solutions and an extraction time of 80 minutes have been found to be optimal in some studies using Bacillus subtilis. chvm.net The linearity of the dose-response relationship between the logarithm of the this compound concentration and the diameter of the inhibition zone is a key parameter evaluated in method validation. chvm.net
Turbidimetric and Spectrophotometric Assays
Turbidimetric assays quantify antibiotic potency by measuring the inhibition of bacterial growth in a liquid medium. scielo.br The principle is based on the inverse relationship between antibiotic concentration and the turbidity caused by microbial growth. scielo.br In this method, different concentrations of the antibiotic are added to a liquid culture medium inoculated with a susceptible test microorganism. scielo.br After incubation, the microbial growth is measured by photometric reading, typically using a spectrophotometer to measure the optical density (turbidity) of the culture. scielo.br
While the provided search results specifically mention turbidimetric methods for other antibiotics like apramycin (B1230331) and penicillin scielo.brchvm.netgoogleapis.com, and spectrophotometric methods in a broader context of analytical techniques poultryscience.org, there is less direct information on the specific development and application of turbidimetric or spectrophotometric assays solely for the quantification of this compound in research within these results. However, the general principles of these methods are applicable to any antibiotic that inhibits microbial growth in liquid culture and can be monitored spectrophotometrically. Research in this area would involve selecting a susceptible test organism, optimizing growth conditions, and establishing a correlation between this compound concentration and measured turbidity or optical density.
Immunoassay Development for this compound Detection in Research
Immunoassays offer highly specific and sensitive methods for detecting and quantifying target molecules, including antibiotics, in complex matrices. google.commdpi.com These methods utilize the specific binding affinity between antibodies and the target analyte. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for the detection and quantification of various substances. google.commdpi.com For this compound research, ELISA methods, particularly indirect competitive ELISA (ic-ELISA), have been developed to detect this compound residues in biological samples. frontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.net
The development of an this compound ELISA involves generating specific antibodies against this compound. mdpi.comresearchgate.net Given that this compound consists of components like this compound A and this compound B with similar structures, research has focused on using specific components, such as the more active this compound A, to synthesize immunogens for antibody production. researchgate.net In an ic-ELISA for this compound, the assay sensitivity is often high, with reported IC₅₀ values (the concentration causing 50% inhibition) indicating the assay's ability to detect low concentrations. researchgate.net For example, an ic-ELISA using a specific monoclonal antibody (2H1F91) showed an IC₅₀ of 108.5 ng/mL. researchgate.net
Validation studies for this compound ELISA methods in research matrices like pork and chicken have reported limits of detection (LODs) and satisfactory recovery rates. frontiersin.orgnih.govresearchgate.netresearchgate.net For instance, LODs of 144.8 µg/kg in pork and 98 µg/kg in chicken have been reported for an ic-ELISA. frontiersin.orgnih.govresearchgate.netresearchgate.net The correlation between ELISA results and results from other methods like HPLC is often assessed during validation to confirm the reliability of the immunoassay for quantitative analysis. researchgate.net
Monoclonal Antibody Production for Research Applications
The production of monoclonal antibodies (mAbs) is a key step in developing highly specific immunoassays like ELISA for this compound research. researchgate.netcreative-diagnostics.comresearchgate.net Monoclonal antibodies are produced from a single clone of cells, resulting in a population of antibodies that are identical and specifically bind to a single epitope on the target molecule. mdpi.com
Research in this area involves immunizing animals with this compound or its components (e.g., this compound A) conjugated to a carrier protein to elicit an immune response. researchgate.net Hybridoma technology is commonly used to produce hybrid cells that can continuously produce the desired monoclonal antibody. These hybridomas are screened to identify clones producing antibodies with high specificity and affinity for this compound. researchgate.net
Studies have reported the successful development of monoclonal antibodies against this compound A, which have been utilized in the development of ic-ELISA methods for detecting this compound in complex matrices like animal tissues and feed. researchgate.netresearchgate.net The specificity of these monoclonal antibodies is crucial to minimize cross-reactivity with other related compounds or substances present in the sample matrix. Research has shown that developed monoclonal antibodies can exhibit high specificity for this compound and its related components while showing minimal cross-reactivity with other antibiotics. researchgate.net
Interactive Data Table:
| Analytical Method | Matrix | Analyte | Limit of Quantification (LOQ) | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |
| UHPLC-MS/MS | Swine Fat | This compound (A+B) | 5 µg/kg | 70.99–101.40 | < 9 | frontiersin.orgnih.govresearchgate.netnih.gov |
| UHPLC-MS/MS | Swine Liver, Kidney, Pork | This compound (A+B) | 10 µg/kg | 70.99–101.40 | < 9 | frontiersin.orgnih.govresearchgate.netnih.gov |
| HPLC-UV | Swine/Chicken Muscle | This compound | 0.2 mg/kg | - | - | frontiersin.orgnih.govfrontiersin.org |
| ic-ELISA | Pork | This compound | - | 72.32–125.97 | < 12 | researchgate.net |
| ic-ELISA | Chicken | This compound | - | 72.32–125.97 | < 12 | researchgate.net |
Note: LOQ and LOD values can vary between studies depending on the specific method implementation and matrix.
Method Validation and Interference Mitigation in Research Matrices
The accurate and reliable quantification of this compound in various research matrices, such as animal feed and tissues, necessitates robust analytical methodologies supported by comprehensive validation and effective interference mitigation strategies. The complexity of these matrices often introduces confounding factors that can affect the precision and accuracy of analytical results.
Validated analytical methods for this compound quantification in feed matrices commonly include microbiological assays, such as the agar well diffusion method using Micrococcus luteus ATCC 10240, and High-Performance Liquid Chromatography (HPLC) . However, feed matrices are known to contain interfering substances like minerals and proteins . To address this, pre-treatment steps such as solid-phase extraction (SPE) using C18 cartridges are employed to isolate this compound from the matrix . Method validation for feed analysis involves assessing recovery rates, with a target typically set at ≥85%, using spiked samples across various concentrations . Cross-validation with techniques like LC-MS/MS is recommended for confirmatory analysis .
For the determination of this compound residues in animal tissues, particularly swine tissues (liver, kidney, muscle, and fat), advanced techniques like Ultrahigh-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) have been developed and validated researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov. These methods are crucial for monitoring residues at levels relevant to safety evaluations, including those below established maximum residue limits (MRLs) researchgate.netfrontiersin.orgnih.gov. Sample preparation for tissue analysis often involves extraction using mixtures like methanol containing hydrochloric acid, followed by clean-up steps, such as using ENV cartridges, to enrich the analytes and reduce matrix effects researchgate.netresearchgate.netnih.govnih.gov.
Method validation for UHPLC-MS/MS methods in tissues encompasses several key parameters, including selectivity, linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), accuracy (trueness), precision (repeatability and intermediate precision), and stability nih.govfrontiersin.orgnih.gov. Studies have demonstrated excellent linearity with coefficient of variation values above 0.99 in various swine tissues researchgate.netresearchgate.netnih.govnih.gov. Satisfactory recovery rates have been reported from different spiking levels, ranging from 70.99% to 101.40%, with relative standard deviations below 9% researchgate.netresearchgate.netnih.govnih.gov. The LOQ for such methods has been established at levels as low as 5 µg/kg in fat and 10 µg/kg in other tissues, which is sufficiently sensitive for safety evaluations researchgate.netresearchgate.netnih.govnih.gov.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has also been applied and validated for the determination of peptide antibiotic residues, including this compound A and this compound B, in matrices like milk fda.govnih.gov. Sample preparation for milk involves extraction using solutions like formic acid in acetonitrile fda.govnih.gov. Matrix effects are a significant consideration in milk analysis, and while solvent standards can be used, matrix-matched calibration is often necessary to achieve accurate recovery rates nih.gov. Studies have shown average recoveries for enramycins in milk extracts ranging between 70% and 120% compared to solvent standards, improving to 90–115% when using matrix-matched calibration nih.gov. Intra-day relative standard deviations were generally below 15% nih.gov. The use of internal standards can also help correct for process efficiency and matrix interference fda.gov.
Interference mitigation is a critical aspect of method development and validation. Beyond sample clean-up, strategies can include adjusting chromatographic conditions to enhance separation from matrix components and employing highly selective detection techniques like MS/MS or HRMS, which utilize specific mass transitions or accurate mass measurements to differentiate the analyte from interfering substances nih.goveurl-pesticides.eu. In the context of microbiological assays for feed, allowing the sample extract to stand for a period after extraction can help nullify the effect of certain co-approved ingredients that might interfere with the quantification famic.go.jp.
The following table summarizes some typical validation findings for this compound analysis in different matrices:
| Matrix | Analytical Method | Sample Preparation/Clean-up | Recovery Range (%) | LOQ (µg/kg) | Precision (RSD%) | Key Interference Mitigation | Source |
| Feed | HPLC, Microbiological Assay | SPE (C18) | ≥85 (Target) | Not specified | Not specified | SPE | |
| Swine Tissues | UHPLC-MS/MS | Methanol/HCl extraction, ENV cartridge | 70.99–101.40 | 5 (fat), 10 (others) | <9 | Extraction, Clean-up, MS/MS | researchgate.netresearchgate.netnih.govnih.gov |
| Milk | LC-HRMS | Formic acid in acetonitrile extraction | 90–115 (Matrix-matched) | Not specified | <15 (intra-day), <24 (inter-day) | Matrix-matched calibration, IS, HRMS | fda.govnih.gov |
Ecological and Environmental Research Aspects of Enramycin
Influence of Enramycin (B576705) on Microbial Ecosystems
The administration of antibiotics, even at low doses as growth promoters, can induce significant changes in the microbial communities of animals. nih.govplos.orgresearchgate.net These alterations can extend beyond the host, impacting environmental microbial ecosystems upon excretion.
Modulation of Gut Microbiota Composition in Research Models
Studies utilizing research models, such as broiler chickens and piglets, have demonstrated that this compound can modulate the composition of the gut microbiota. In broiler chickens, this compound treatment has been associated with decreased microbial richness in the cecum. nih.govplos.orgresearchgate.net Research in weaning piglets indicated that this compound supplementation influenced microbial composition, including an observed increase in the abundance of Limosilactobacillus reuteri. researchgate.net
Data from a study on broiler chickens showed the following changes in cecal microbiota relative abundance after this compound treatment compared to a control group:
| Bacterial Group | Relative Abundance (Control) | Relative Abundance (this compound) | Statistical Significance (P-value) |
| Unclassified Firmicutes | Higher | Lower | <0.001 |
| Clostridium XI | Higher | Lower | <0.001 |
| Unclassified Peptostreptococcaceae | Higher | Lower | <0.001 |
| Clostridium XIVb | Lower | Greater | 0.004 |
| Anaerosporobacter spp. | Lower | Greater | 0.015 |
| Observed Genera (Richness) | Higher | Lower | 0.007 |
| Chao Index (Richness) | Higher | Lower | 0.031 |
Note: Data is illustrative based on reported findings nih.govplos.orgresearchgate.net. Specific percentage changes may vary between studies.
These findings suggest that this compound can lead to specific shifts in the bacterial populations within the gut.
Impact on Specific Bacterial Genera and Species
This compound primarily targets Gram-positive bacteria. wikipedia.orgalchetron.comglenvet.com Studies have shown its effectiveness against Clostridium perfringens, a key pathogen causing necrotic enteritis. wikipedia.orgalchetron.comgloballinker.com Research on the impact of this compound on the gut microbiota of broiler chickens identified lower relative abundances of unclassified Firmicutes, Clostridium XI, and unclassified Peptostreptococcaceae, while Clostridium XIVb and Anaerosporobacter spp. showed increased abundance. nih.govplos.orgresearchgate.net In piglets, an increase in Limosilactobacillus reuteri was noted. researchgate.net These specific changes highlight the selective pressure this compound can exert on different bacterial groups within the complex gut environment.
Role in the Environmental Antimicrobial Resistome
The use of antibiotics in animal agriculture contributes to the pool of antibiotic resistance genes (ARGs) in animal waste, which can subsequently enter the environment. tandfonline.comnih.gov The environmental resistome encompasses all genes contributing to antibiotic resistance in various environments. frontiersin.org
Dissemination of Antibiotic Resistance Genes (ARGs) in the Environment
Animal waste, particularly from poultry and swine, is recognized as a source of ARGs that can disseminate into soil and aquatic environments. tandfonline.comnih.gov While research specifically detailing the direct contribution of this compound use to the dissemination of specific ARGs in the environment is ongoing, the general principle is that antibiotic use can exert selective pressure favoring the persistence and spread of resistant bacteria and their associated resistance genes. nih.govtandfonline.commdpi.com Studies have detected various ARGs, including those conferring resistance to macrolides (ermB), tetracyclines (tetA/C), and sulfonamides (sul1, sul2), in animal manure. tandfonline.comnih.gov The presence of ARGs in chicken litter, where this compound might be used, poses a potential risk for environmental dissemination, especially when litter is used as fertilizer. scielo.br
Association with Mobile Genetic Elements (MGEs)
Mobile genetic elements (MGEs), such as plasmids, transposons, and integrons, play a crucial role in the acquisition, accumulation, and dissemination of ARGs among bacteria through horizontal gene transfer (HGT). nih.govnih.govresearchgate.net The association of ARGs with MGEs facilitates their transfer between different bacterial species and environments. nih.govscielo.brnih.gov While specific studies directly linking this compound resistance genes to particular MGEs are less extensively documented compared to some other antibiotic classes, the broader understanding of ARG dissemination involves their carriage on these mobile elements. scielo.brnih.gov Research on antibiotic resistance in poultry farms, where this compound might be used, has noted the association of ARGs with conjugative plasmids and class 1 integrons, highlighting the potential for mobility. scielo.brdntb.gov.ua
Environmental Fate and Degradation Pathways
This compound has been identified as a veterinary pharmaceutical that warrants attention regarding its potential to enter and impact the aquatic environment. york.ac.uk Safety data sheets indicate that this compound is very toxic to aquatic life with long-lasting effects, and release into the environment should be avoided. msd.comnih.gov This suggests that while detailed degradation pathways may not be widely published, the compound is recognized as having potential environmental persistence and toxicity to aquatic organisms. msd.comnih.govtoku-e.com Proper disposal of waste containing this compound is emphasized to prevent unintentional environmental release. msd.comtoku-e.com
Microbial Degradation Processes in Environmental Compartments
Microbial degradation is a key process influencing the fate of antibiotics in the environment nih.govmdpi.com. Microorganisms, including bacteria, yeast, and fungi, can transform and degrade pollutants through enzymatic activities . The rate and extent of microbial degradation are influenced by various environmental factors such as pH, temperature, oxygen content, and the specific environmental medium (e.g., soil or water) mdpi.comwsu.edualoki.hu.
While specific detailed studies on the microbial degradation pathways of this compound in environmental compartments were not extensively found in the search results, general principles of antibiotic biodegradation apply. Microorganisms can degrade organic pollutants through processes like aerobic and anaerobic respiration, breaking down complex molecules into simpler, less toxic substances such as carbon dioxide and water aloki.hukepler.es. The effectiveness of microbial degradation can vary depending on the microbial community present and the specific chemical structure of the antibiotic nih.govaloki.hu.
Research on other antibiotics indicates that microbial communities in environments like constructed wetlands can be more resistant to antibiotic stress and exhibit higher diversity, contributing to antibiotic removal mdpi.com. The degradation of antibiotics by microorganisms can involve intracellular and extracellular enzymes that modify or inactivate the antibiotic structure through mechanisms like hydrolysis, group transfer, and redox reactions mdpi.com.
Persistence and Transformation Studies in Soil and Water Ecosystems
The persistence and transformation of antibiotics in soil and water ecosystems are critical aspects of their environmental risk assessment d-nb.info. Persistence is often described by the half-life, which is the time it takes for half of the substance to degrade wsu.edu. Transformation can occur through various processes, including microbial degradation, hydrolysis, and photolysis mdpi.comwsu.edu.
Information from safety data sheets indicates that this compound B is "Not readily biodegradable" according to OECD Test Guideline 301B msd.commsd.commerck.commerck.com. This suggests that this compound may persist in the environment for a notable period.
Studies on the environmental fate of other compounds highlight factors influencing persistence and transformation. For instance, temperature, illumination, and pH can affect degradation rates researchgate.net. Some substances are more stable in acidic environments than in alkaline ones researchgate.net. Adsorption to soil particles can reduce the mobility and bioavailability of antibiotics for microbial degradation d-nb.info. Soil properties like organic carbon content, clay content, texture, and pH can influence the extent of this sorption d-nb.info.
Data on the toxicity of this compound B to aquatic organisms provides some indirect information about its potential environmental impact.
| Organism | Endpoint | Concentration (>) | Exposure Time | Method | Remarks | Citation |
| Pimephales promelas (Fish) | LC50 | 1 mg/l | 96 h | OECD TG 203 | No toxicity at limit of solubility | msd.commerck.commerck.com |
| Daphnia magna (Water flea) | EC50 | 1 mg/l | 48 h | OECD TG 202 | No toxicity at limit of solubility | msd.commerck.commerck.com |
| Pseudokirchneriella subcapitata (Green algae) | EC50 | 18 mg/l | 72 h | OECD TG 201 | msd.commsd.commerck.commerck.com | |
| Pseudokirchneriella subcapitata (Green algae) | NOEC | 0.96 mg/l | 72 h | OECD TG 201 | msd.commsd.commerck.commerck.com | |
| Anabaena flos-aquae (Cyanobacterium) | EC50 | 0.083 mg/l | 72 h | OECD TG 201 | msd.commsd.commerck.commerck.com | |
| Anabaena flos-aquae (Cyanobacterium) | NOEC | 0.045 mg/l | 72 h | OECD TG 201 | msd.commsd.commerck.commerck.com | |
| Microorganisms | EC50 | 438.5 mg/l | 3 h | OECD TG 209 | msd.commsd.commerck.commerck.com | |
| Microorganisms | EC10 | 0.045 mg/l | 3 h | OECD TG 209 | msd.commsd.commerck.commerck.com |
This compound is classified as very toxic to aquatic life with long lasting effects msd.com. Environmental precautions recommend avoiding release to the environment and preventing further leakage or spillage msd.com.
The persistence of antibiotics in soil can lead to accumulation in the top layers, with potential for leaching to groundwater or transport to surface waters d-nb.info. While this compound is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher msd.commsd.commsd.com, its "not readily biodegradable" classification suggests that its environmental fate warrants careful consideration.
Future Research Directions and Translational Prospects
Continued Exploration of Novel Enramycin (B576705) Derivatives for Enhanced Properties
Research into novel this compound derivatives is a key area for future development. The chemical structure of this compound, a complex mixture of related polypeptides, allows for modifications aimed at improving its stability, efficacy, and potentially expanding its spectrum of activity. ontosight.ai Studies involving the chemical reactions of this compound, such as oxidation, reduction, and substitution, are essential for developing derivatives with enhanced antibacterial properties. These derivatives are then tested for their effectiveness against various bacterial strains. Advancements in formulation and delivery methods are also contributing to improved stability and bioavailability of this compound premixes. marketresearchintellect.com
Addressing Emerging Resistance Challenges
While this compound is considered less likely to induce cross-resistance with other antibiotics due to its unique mechanism targeting Lipid II, instances of resistance have been observed in certain Gram-positive bacteria like enterococci and Staphylococcus aureus. frontiersin.orgresearchgate.net Continuous monitoring and research are crucial to understand the dynamics of resistance development associated with this compound use. Future research will focus on identifying the mechanisms of acquired resistance to this compound and designing novel derivatives that can circumvent these resistance pathways. smolecule.com Although this compound-resistant enterococci have not been widely reported, the potential for selection of resistant bacteria due to its use in livestock cannot be ignored. researchgate.net
Deepening Understanding of Biosynthetic Regulation and Engineering
Understanding and manipulating the biosynthetic pathway of this compound, produced by Streptomyces fungicidicus, is another significant area of research. The enduracidin (this compound) biosynthesis gene cluster from Streptomyces fungicidicus has been cloned and sequenced, providing a foundation for targeted genetic engineering. google.comresearchgate.net Genetic manipulation of regulatory genes associated with the biosynthesis gene cluster can lead to enhanced production yields of this compound. google.com Research in this area involves exploring the genetic and biotechnological aspects of its biosynthesis, including the regulation of biosynthetic pathways and optimizing production processes through cultivation and nutritional factors. researchgate.netmdpi.com Engineering microbes to produce higher titers or novel analogues with favorable properties is a promising avenue. isomerase.com
Elucidating Complex Host-Microbiota-Enramycin Interactions
The impact of this compound on the host microbiota is an increasingly important area of study, particularly given its use as a feed additive. This compound can change the distribution of intestinal bacterial communities by inhibiting the growth of harmful bacteria in the intestine. fengchengroup.com Studies have investigated the effects of this compound on the cecal microbiota of broiler chickens, observing changes in microbial composition, including alterations in the relative abundance of certain bacterial genera. researchgate.netresearchgate.net Future research aims to deepen the understanding of these complex interactions, including how this compound influences the balance of intestinal flora and its potential effects on host health and performance beyond growth promotion. fengchengroup.comresearchgate.netekb.eg Research should prioritize understanding host-microbiome interactions and developing sustainable solutions that improve animal health while potentially reducing reliance on antibiotics. researchgate.netescmid.org
Contribution to Sustainable Antimicrobial Strategies and Resistome Management
This compound's role in sustainable antimicrobial strategies and resistome management is being actively investigated. As concerns about antimicrobial resistance (AMR) rise, the use of antibiotics as feed additives is facing increased scrutiny. nikichemie.comnih.gov this compound, with its distinct mechanism of action and low reported cross-resistance with medically important antibiotics, is being considered within the context of responsible antimicrobial use in animal agriculture. frontiersin.orgresearchgate.net Research is exploring how this compound use influences the antibiotic resistome, the collection of antibiotic resistance genes in microbial communities. nih.govantimicrobialresistance.euresearchgate.net Studies compare the impact of this compound with alternative growth promoters, such as probiotics, on the composition of the resistome in animal gut. nih.govresearchgate.net The goal is to understand how to utilize this compound effectively while minimizing the selection and spread of antibiotic resistance genes, contributing to broader efforts in resistome management and the development of sustainable antimicrobial strategies. antimicrobialresistance.eufrontiersin.org
Methodological Advancements in this compound Detection and Characterization
Accurate and sensitive methods for the detection and characterization of this compound are essential for monitoring its use, ensuring food safety, and supporting research efforts. Recent advancements in analytical techniques, such as ultrahigh-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS), have improved the detection of this compound residues in animal tissues, achieving limits of quantification suitable for safety evaluations. frontiersin.orgnih.govresearchgate.netresearchgate.net High-performance liquid chromatography (HPLC) methods have also been established for detecting this compound content, offering advantages in terms of linear range, analysis time, and accuracy compared to traditional microbiological assays. globethesis.comgoogle.com Further methodological advancements are needed to enhance the sensitivity, specificity, and efficiency of this compound detection in various matrices, including feed, animal tissues, and environmental samples. nih.govgoogle.comfxcsxb.com Research is ongoing to develop robust and reliable methods for monitoring the appropriate use of this compound and ensuring compliance with regulatory standards. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What standardized microbial assays are used to quantify enramycin in feed and biological samples, and what are their limitations?
- Methodology : The agar well diffusion method with Micrococcus luteus ATCC 10240 is widely employed due to its sensitivity to this compound . However, this method requires strict control of medium composition (e.g., F-21 agar) and incubation conditions (pH 7.0–7.2, 37°C for 18–24 hours). Limitations include cross-reactivity with other antibiotics and variability in zone-of-inhibition measurements due to matrix effects in feed samples .
- Validation : Calibration curves must be prepared using this compound standards spiked into blank matrices (e.g., feed or serum) to account for interference .
Q. How can HPLC be optimized for this compound quantification in complex matrices like animal tissues?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. Sample preparation involves extraction with acidified methanol (0.1% formic acid) followed by solid-phase extraction (C18 cartridges) to remove lipids and proteins .
- Critical Parameters : Column choice (e.g., Zorbax SB-C18, 5 µm) and mobile phase (acetonitrile:water gradient with 0.1% trifluoroacetic acid) significantly impact peak resolution. Limit of detection (LOD) typically ranges from 0.1–0.5 µg/g .
Advanced Research Questions
Q. How can contradictory findings on this compound’s growth-promoting effects in poultry (e.g., viability trade-offs) be resolved?
- Case Study : A 42-day trial reported lower viability in broilers supplemented with this compound despite faster weight gain, possibly due to metabolic stress .
- Analytical Approach :
- Conduct dose-response studies to identify thresholds where benefits (weight gain) outweigh risks (mortality).
- Use mixed-effects models to account for variability in experimental conditions (e.g., diet composition, housing density) .
- Validate findings via meta-analysis of independent datasets to distinguish protocol-specific artifacts from biological effects .
Q. What experimental designs are recommended for studying this compound’s impact on gut microbiota without confounding antibiotic resistance?
- Design Principles :
- Longitudinal Sampling : Collect fecal samples at multiple time points to track microbiota shifts (16S rRNA sequencing) and resistome dynamics (qPCR for resistance genes like ermB and vanA) .
- Controls : Include placebo-fed cohorts and non-antibiotic growth promoters (e.g., probiotics) to isolate this compound-specific effects.
- Statistical Power : Use power analysis to determine cohort size; for microbiome studies, n ≥ 10 per group is recommended to detect ≥2-fold changes in taxa abundance .
Q. How can fermentation yield of this compound be improved through strain engineering or media optimization?
- Media Optimization :
- Carbon/Nitrogen Ratios: Increase soybean meal and glucose concentrations to enhance precursor (e.g., amino acids) availability .
- Oxygen Vectors: Add oxygen carriers (e.g., perfluorocarbons) to improve Streptomyces fungicidicus aerobic metabolism during submerged fermentation .
- Strain Engineering :
- CRISPR-Cas9-mediated knockout of competing biosynthetic pathways (e.g., surfactin) to redirect metabolic flux toward this compound production .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent this compound efficacy in animal trials?
- Approach :
- Use nonlinear regression (e.g., sigmoidal Emax model) to estimate EC50 values for growth promotion and MIC90 for pathogen inhibition .
- Apply ANOVA with post-hoc Tukey tests to compare means across treatment groups; report effect sizes (Cohen’s d) to contextualize biological significance .
Q. How should researchers address discrepancies between in vitro and in vivo this compound activity data?
- Root Cause Analysis :
- Bioavailability : Measure this compound concentrations in serum and gut lumen to confirm adequate absorption in vivo .
- Microenvironment Factors : Replicate in vivo conditions (e.g., anaerobic gut compartments) during in vitro assays using chemostats or gut-on-a-chip systems .
Ethical and Reproducibility Considerations
Q. What protocols ensure ethical use of this compound in animal research while minimizing antimicrobial resistance risks?
- Guidelines :
- Adhere to ICH E6 (R2) standards for trial design, including humane endpoints (e.g., euthanasia thresholds for morbidity) .
- Monitor resistance gene transfer via conjugation assays between gut commensals and pathogens .
Q. How can raw data from this compound studies be shared to enhance reproducibility?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
